2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)acetamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of dichlorophenoxy and fluoro-iodophenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)acetamide typically involves the following steps:
Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 2-(2,4-dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 2-(2,4-dichlorophenoxy)acetyl chloride: This is done by reacting 2-(2,4-dichlorophenoxy)acetic acid with thionyl chloride.
Formation of this compound: The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetyl chloride with 2-fluoro-4-iodoaniline in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: The phenoxy and acetamide groups can undergo oxidation under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. Reactions are usually performed in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted phenoxyacetamides and aniline derivatives.
Oxidation Reactions: Products include carboxylic acids, ketones, and quinones.
Reduction Reactions: Products include primary amines and alcohols.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities. It may serve as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-(2-chloro-4-iodophenyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-bromophenyl)acetamide
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)acetamide is unique due to the presence of both fluoro and iodo substituents on the phenyl ring. This combination of halogens imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various research applications. The presence of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FINO2/c15-8-1-4-13(10(16)5-8)21-7-14(20)19-12-3-2-9(18)6-11(12)17/h1-6H,7H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDQEIIVTZNBDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=C(C=C2)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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